molecular formula C19H29Cl2NO2 B7534786 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide

2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide

Cat. No. B7534786
M. Wt: 374.3 g/mol
InChI Key: IARSDDPTUMWDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide, also known as diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, forestry, and horticulture. Diuron is known for its effectiveness in controlling a broad range of weeds, including annual and perennial grasses, broad-leaved weeds, and sedges.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosynthesis, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide prevents the production of energy and essential nutrients in plants, leading to their death.
Biochemical and Physiological Effects
Diuron can have a range of biochemical and physiological effects on plants, depending on the dose and exposure time. In low doses, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide can stimulate plant growth and increase crop yields. However, at higher doses, it can cause chlorosis, necrosis, and stunted growth. Diuron can also affect the physiology of soil microorganisms and aquatic organisms, leading to changes in the ecosystem.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling a broad range of weeds and its relatively low cost. However, its limitations include its potential impact on non-target organisms, its persistence in the environment, and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts than 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. Another area of research is the investigation of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide's impact on soil health and microbial communities. Finally, there is a need for more research on the long-term effects of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide on aquatic ecosystems and non-target organisms.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its synthesis method is relatively simple, and it has been used in numerous scientific research studies. Diuron works by inhibiting photosynthesis in plants and can have a range of biochemical and physiological effects. While 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide has advantages in laboratory experiments, it also has limitations and potential environmental impacts. There are several future directions for research on 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide, including the development of new herbicides, investigation of its impact on soil health, and long-term effects on aquatic ecosystems and non-target organisms.

Synthesis Methods

Diuron is synthesized by reacting 2,4-dichlorophenol with N,N-bis(3-methylbutyl)amine in the presence of phosgene. The resulting product is then treated with urea to form 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. The synthesis method is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in numerous scientific research studies to investigate its effects on various plant species, soil microorganisms, and aquatic organisms. Diuron has also been studied for its potential use in controlling invasive plant species and its impact on non-target organisms.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Cl2NO2/c1-13(2)8-10-22(11-9-14(3)4)19(23)15(5)24-18-7-6-16(20)12-17(18)21/h6-7,12-15H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARSDDPTUMWDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide

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